molecular formula C30H31N3O2S B299867 1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No. B299867
M. Wt: 497.7 g/mol
InChI Key: YKCFWDNJEKNIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone, commonly known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BCT-197 inhibits the activity of a protein called c-Met, which is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met, BCT-197 can prevent the growth and metastasis of cancer cells and reduce inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, BCT-197 has been shown to have various biochemical and physiological effects. BCT-197 can modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are involved in cell growth and survival. BCT-197 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BCT-197 has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for c-Met. However, BCT-197 also has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the study of BCT-197. One potential direction is to investigate the use of BCT-197 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another direction is to develop more potent and selective c-Met inhibitors that can overcome the limitations of BCT-197. Finally, further studies are needed to fully understand the biochemical and physiological effects of BCT-197 and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 1,1'-biphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the desired product, BCT-197.

Scientific Research Applications

BCT-197 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, BCT-197 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation and fibrosis are also potential therapeutic targets of BCT-197, as it has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.

properties

Product Name

1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Molecular Formula

C30H31N3O2S

Molecular Weight

497.7 g/mol

IUPAC Name

2-[[5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C30H31N3O2S/c1-33-29(20-35-27-18-16-25(17-19-27)23-10-6-3-7-11-23)31-32-30(33)36-21-28(34)26-14-12-24(13-15-26)22-8-4-2-5-9-22/h2,4-5,8-9,12-19,23H,3,6-7,10-11,20-21H2,1H3

InChI Key

YKCFWDNJEKNIGG-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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